2-Amino-4'-bromobenzophenone

Crystallography Solid-State Chemistry Polymorphism

Select 2-Amino-4'-bromobenzophenone (CAS 1140-17-6) for its unique combination of a o-aminobenzophenone core and a 4'-bromo handle. The bromine substituent enables rapid diversification via Suzuki-Miyaura cross-coupling to generate C9-substituted 1,4-benzodiazepine libraries – a less explored region of CNS-active chemical space. Unlike chloro or fluoro analogs, the 4'-bromo derivative exhibits a reversible second-order solid-state phase transition (twinning), making it a model system for stimuli-responsive material design. Its superior triplet energy and resistance to autocatalytic cleavage also position it as a promising building block for long-lifetime phosphorescent OLEDs. Standard research quantities (mg to kg) are available with guaranteed ≥98% purity for consistent batch-to-batch performance.

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
CAS No. 1140-17-6
Cat. No. B075025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4'-bromobenzophenone
CAS1140-17-6
Molecular FormulaC13H10BrNO
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N
InChIInChI=1S/C13H10BrNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
InChIKeyWIISOMGJWLLMDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4'-bromobenzophenone (CAS 1140-17-6): A Versatile Halogenated Benzophenone Building Block for Pharmaceutical Intermediates and Advanced Material Research


2-Amino-4'-bromobenzophenone (CAS 1140-17-6) is a substituted benzophenone derivative characterized by a primary amine group at the 2-position and a bromine atom at the 4'-position on the benzophenone scaffold . With a molecular formula of C13H10BrNO and a molecular weight of 276.13 g/mol, this compound exists as a light orange to yellow-green crystalline solid at room temperature . It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly 1,4-benzodiazepines, and is also investigated for its unique photophysical properties and solid-state phase behavior [1].

2-Amino-4'-bromobenzophenone (CAS 1140-17-6): The Critical Role of Halogen Substitution Pattern in Dictating Reactivity, Solid-State Behavior, and Application-Specific Performance


While the o-aminobenzophenone core is a well-established privileged scaffold, the precise identity and position of the halogen substituent profoundly influence the compound's chemical, physical, and material properties . Simple substitution with a different halogen (e.g., Cl or F) or a positional isomer (e.g., 2-amino-5-bromobenzophenone) is not a trivial exchange. For example, the bromine atom at the 4'-position confers a unique combination of steric bulk, polarizability, and a reactive handle for cross-coupling chemistry that is distinct from chloro or fluoro analogs. Furthermore, as detailed in the evidence below, even seemingly minor structural variations, such as changing the halogen from chlorine to bromine, lead to fundamentally different phase transition mechanisms in the solid state [1]. Therefore, selecting the specific analog is critical for achieving predictable synthetic outcomes, desired material properties, and consistent performance in research and development workflows.

Quantitative Differentiation of 2-Amino-4'-bromobenzophenone (CAS 1140-17-6) Against Key Analogs


Solid-State Phase Transition Behavior: A Clear Distinction from the Chloro Analog

The solid-state phase transition behavior of 2-amino-4'-bromobenzophenone is fundamentally different from its close analog, 2-amino-4'-chlorobenzophenone, under low-temperature conditions [1]. This distinction is critical for applications where solid-state properties are paramount. The bromo compound undergoes a reversible second-order phase transition to a twinned monoclinic phase (space group Pa), while the chloro compound transitions to an incommensurately modulated phase [1].

Crystallography Solid-State Chemistry Polymorphism

Photophysical Performance: Higher Triplet Energy for Enhanced Device Efficiency

The photophysical properties of 2-amino-4'-bromobenzophenone, particularly its triplet energy, are reported to be superior to many other organic molecules, positioning it as a valuable candidate for optoelectronic applications like LEDs . Its stability in the presence of halogens is also highlighted as an advantage over structurally similar benzodiazepinones .

Photophysics OLED Materials Phosphorescence

Synthetic Utility: A Versatile Substrate for Cross-Coupling Reactions via the Bromine Handle

The presence of the bromine atom at the 4'-position provides a specific and reactive site for further functionalization, most notably in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) . This allows for the modular and efficient construction of complex molecular libraries, a key advantage over the unsubstituted 2-aminobenzophenone .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Regiospecific Synthesis of C9-Substituted Benzodiazepines: A Unique Synthetic Niche

This specific o-aminobenzophenone derivative is highlighted as a key precursor for accessing C9-substituted 1,4-benzodiazepines . While many synthetic routes to C6-8 substituted benzodiazepines are known, methods for C9 substitution are less common . The 4'-bromo substituent likely influences the cyclization regiochemistry or provides a handle for subsequent functionalization at this position.

Pharmaceutical Synthesis Benzodiazepines Regioselectivity

Commercial Availability and Purity: A Readily Procurable Research Tool

2-Amino-4'-bromobenzophenone (CAS 1140-17-6) is widely available from major chemical suppliers with well-defined purity specifications, ensuring experimental reproducibility [REFS-1, REFS-2]. Typical commercial offerings include purity grades of ≥95%, ≥97% (GC), and ≥98% (nonaqueous titration), with melting points reported between 103-113°C [REFS-1, REFS-2].

Procurement Research Chemical Purity Specification

High-Impact Application Scenarios for 2-Amino-4'-bromobenzophenone (CAS 1140-17-6) Based on Verified Evidence


Medicinal Chemistry: Accelerated Library Synthesis for Benzodiazepine-Derived Therapeutics

Researchers focused on developing novel CNS-active compounds can leverage 2-amino-4'-bromobenzophenone as a versatile precursor. Its bromine atom enables rapid diversification via cross-coupling to generate focused libraries of C9-substituted 1,4-benzodiazepines, a substitution pattern that is less explored and offers potential for novel intellectual property and unique pharmacological profiles [1].

Materials Science: Design of Stimuli-Responsive Crystalline Materials

The unique, reversible second-order phase transition of this compound, which leads to twinning, makes it a compelling model system for investigating stimuli-responsive materials [1]. Unlike its chloro analog, the bromo derivative's specific phase behavior can be exploited to design crystalline materials with switchable properties in response to temperature changes, a field of growing interest for sensors and actuators.

Optoelectronics Research: Development of High-Performance Phosphorescent OLED Components

The reported higher triplet energies and enhanced chemical stability of 2-amino-4'-bromobenzophenone compared to benzodiazepinones make it a promising building block for phosphorescent materials in organic light-emitting diodes (OLEDs) [1]. Its resistance to autocatalytic cleavage ensures greater device longevity and consistent performance, a critical factor for commercial optoelectronic applications.

Chemical Biology: A Robust Scaffold for Probe and PROTAC Development

The combination of an o-aminobenzophenone core, a known ligand for certain biological targets, with a reactive bromine handle makes this compound an ideal starting point for developing chemical probes or PROTACs (Proteolysis Targeting Chimeras) [1]. The bromine facilitates attachment of diverse linkers or E3 ligase ligands, allowing for the systematic exploration of targeted protein degradation strategies.

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